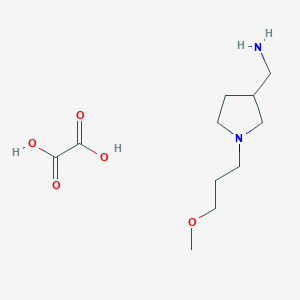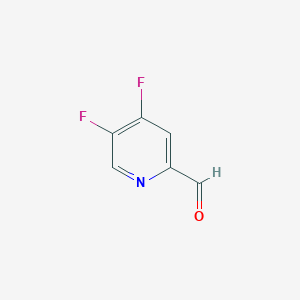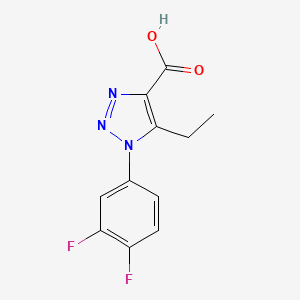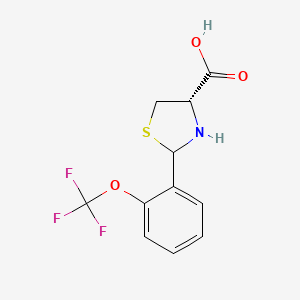
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. This compound is characterized by the presence of a chloro group at the 2-position and two methoxy groups at the 2,4-positions on the phenyl ring, attached to a nicotinonitrile core. Nicotinonitriles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the corresponding nicotinonitrile derivative. The chloro group is then introduced using thionyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrazine hydrate, resulting in the formation of hydrazino derivatives.
Substitution: The chloro group can be substituted with different amines, such as benzyl amine or piperonyl amine, to form various derivatives.
Common reagents used in these reactions include ammonium acetate, thionyl chloride, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of materials with specific optical and electrical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some nicotinonitrile derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide: This compound has a similar structure but with an amide group instead of a nitrile group.
2-Amino-4,6-diphenylnicotinonitriles: These compounds have different substituents on the nicotinonitrile core and exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-chloro-4-(2,4-dimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-9-3-4-11(13(7-9)19-2)10-5-6-17-14(15)12(10)8-16/h3-7H,1-2H3 |
InChI Key |
ONTJOBXVCJDITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC=C2)Cl)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)








